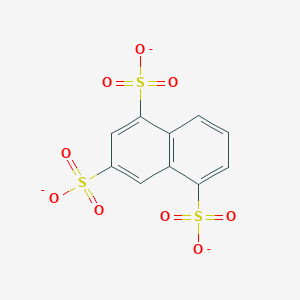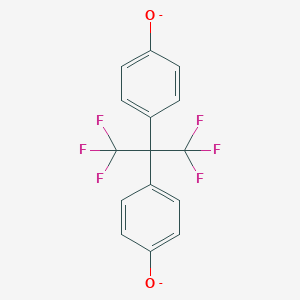
2-chloro-6-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFHB, and it has been shown to have a range of interesting properties that make it a valuable tool for researchers in many different fields.
作用机制
CFHB exerts its inhibitory effects on protein kinase CK2 by binding to a specific site on the enzyme and preventing its activity. This binding occurs through the formation of hydrogen bonds between CFHB and the enzyme's active site, which disrupts the enzyme's ability to phosphorylate its target proteins.
Biochemical and Physiological Effects
CFHB has been shown to have a range of biochemical and physiological effects in various cell types and organisms. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways involved in cell survival and differentiation.
实验室实验的优点和局限性
One of the main advantages of CFHB is its high selectivity for protein kinase CK2, which allows researchers to specifically target this enzyme without affecting other cellular processes. However, CFHB also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for research involving CFHB. Some possible areas of investigation include the development of new synthetic methods for CFHB and related compounds, the identification of new targets for CFHB-mediated inhibition, and the exploration of CFHB's potential therapeutic applications in various disease contexts. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CFHB and to determine its potential limitations and side effects.
合成方法
The synthesis of CFHB is a complex process that requires a high degree of expertise in organic chemistry. The most common method for synthesizing CFHB involves the reaction of 2-chloro-6-fluoroaniline with tert-butyl chloroformate in the presence of a base such as sodium carbonate. This reaction produces the tert-butyl carbamate derivative of CFHB, which can then be hydrolyzed to yield the final product.
科学研究应用
CFHB has been used extensively in scientific research due to its ability to act as a potent and selective inhibitor of a specific enzyme known as protein kinase CK2. This enzyme is involved in a wide range of cellular processes, including cell growth and differentiation, and it has been implicated in the development of various diseases such as cancer and Alzheimer's disease.
属性
产品名称 |
2-chloro-6-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide |
|---|---|
分子式 |
C11H13ClFNO2 |
分子量 |
245.68 g/mol |
IUPAC 名称 |
2-chloro-6-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16) |
InChI 键 |
CIJVNOIROBNOKH-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC=C1Cl)F |
规范 SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC=C1Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)

![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)






![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)

